molecular formula C9H6Br2F3NO B3042277 2',6'-Dibromo-4'-(trifluoromethyl)acetanilide CAS No. 544716-06-5

2',6'-Dibromo-4'-(trifluoromethyl)acetanilide

Cat. No. B3042277
CAS RN: 544716-06-5
M. Wt: 360.95 g/mol
InChI Key: XLGYGENOYAHHIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is used in the preparation of membrane transporters . It interacts with the active conformation of these proteins, thereby inhibiting their function in transporting molecules across the membrane .


Molecular Structure Analysis

The molecular formula of “2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide” is C7H4Br2F3N . The average mass is 318.917 Da and the monoisotopic mass is 316.866241 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide” include a density of 2.0±0.1 g/cm3, a boiling point of 243.6±40.0 °C at 760 mmHg, and a flash point of 101.1±27.3 °C . It also has a molar refractivity of 50.8±0.3 cm3 .

Scientific Research Applications

Photocatalysis in Chemical Synthesis

2',6'-Dibromo-4'-(trifluoromethyl)acetanilide can be used in photocatalytic applications. For example, in a study by Zou et al. (2019), a visible-light-induced Pd-catalyzed ortho-trifluoromethylation of acetanilides was developed. This process was efficient and demonstrated good functional group tolerance and regioselectivity, suggesting potential for 2',6'-Dibromo-4'-(trifluoromethyl)acetanilide in similar contexts.

Structural Analysis in Chemistry

The crystal structure of acetanilide derivatives, such as 2',6'-Dibromo-4'-(trifluoromethyl)acetanilide, is of interest in chemistry. Brown (1967) conducted X-ray crystal-structure analysis of a dibromo-derivative of acetanilide, revealing insights into molecular configurations and possible intramolecular hydrogen bonds.

Synthesis of Chemical Compounds

2',6'-Dibromo-4'-(trifluoromethyl)acetanilide can be involved in the synthesis of various compounds. Venkanna et al. (2015) described the use of acetanilides in the synthesis of 2-chloro-3-formyl quinolines, showcasing its utility in creating complex organic structures.

Metabolic Studies

The metabolism of compounds related to 2',6'-Dibromo-4'-(trifluoromethyl)acetanilide in organisms can be studied for insights into biological processing of chemicals. Tugnait et al. (2003) investigated the urinary excretion profile and identity of metabolites of related compounds in rats, providing information on how such compounds are metabolized in biological systems.

Herbicide Antidotes

Compounds like 2',6'-Dibromo-4'-(trifluoromethyl)acetanilide have been studied for their role as antidotes to certain herbicides. Sacher et al. (1983) found that certain thiazoles, which can be synthesized from acetanilides, act as safeners for herbicides like alachlor, thus highlighting potential agricultural applications.

Safety and Hazards

“2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide” is toxic in contact with skin, harmful if swallowed or inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-[2,6-dibromo-4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F3NO/c1-4(16)15-8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGYGENOYAHHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dibromo-4'-(trifluoromethyl)acetanilide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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